molecular formula C14H14N2O4S B5591954 4-(4-Methoxybenzenesulfonamido)benzamide

4-(4-Methoxybenzenesulfonamido)benzamide

Cat. No.: B5591954
M. Wt: 306.34 g/mol
InChI Key: LLZGUZIATUSLTD-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzenesulfonamido)benzamide is a sulfonamide derivative featuring a benzamide core linked to a 4-methoxybenzenesulfonamide group. This structure combines aromatic sulfonamide and benzamide moieties, which are pharmacologically significant due to their roles in enzyme inhibition (e.g., carbonic anhydrases, PD-L1) and antitumor activity . The methoxy group enhances solubility and modulates electronic properties, influencing binding interactions.

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-12-6-8-13(9-7-12)21(18,19)16-11-4-2-10(3-5-11)14(15)17/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZGUZIATUSLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzenesulfonamido)benzamide typically involves the condensation of 4-methoxybenzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzenesulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxybenzenesulfonamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to the death of cancer cells . The compound also interacts with other enzymes and proteins, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations:

  • PD-L1 Inhibition : Methoxy and halogen substituents (e.g., 4-fluorophenyl in Compound 4) enhance PD-L1 binding, likely due to hydrophobic interactions .
  • Enzyme Inhibition: Thioureido and benzamide hybrids (e.g., 7f) show nanomolar affinity for hCA isoforms, critical for antitumor effects .
  • Cytotoxicity : Podophyllotoxin analogs (e.g., 494) with sulfonamide-benzamide groups exhibit sub-micromolar GI₅₀ values, surpassing etoposide in potency .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name / ID Molecular Weight Melting Point (°C) Solubility (LogP) Reference
4-(4-Methoxybenzenesulfonamido)benzamide ~335 g/mol* Not reported Estimated ~2.5 (moderate) -
Compound 7l () 522.14 215–217 Not reported
Alatamide (7) () 353.4 Not reported Likely hydrophobic due to aromatic groups
Compound 7i () 522.14 158–198 Not reported

*Calculated based on structural similarity.

  • Methoxy Groups: Improve solubility compared to non-polar analogs (e.g., trifluoromethyl derivatives in ) .
  • Thermal Stability : Higher melting points (e.g., 215–217°C for 7l) correlate with crystalline purity, critical for formulation .

Mechanistic Insights

  • PD-L1 Binding : Sulfonamide derivatives (e.g., Compound 4) disrupt PD-1/PD-L1 interactions via sulfonamide oxygen interactions with Tyr56 and Asp122 residues .
  • Topoisomerase Inhibition : Planar benzamide moieties (e.g., in Compound 494) intercalate DNA, while sulfonamide groups enhance enzyme binding .
  • ADMET Profiles : Most analogs (e.g., compounds) show low cytotoxicity to fibroblasts, suggesting favorable safety profiles .

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